Perthane

Description

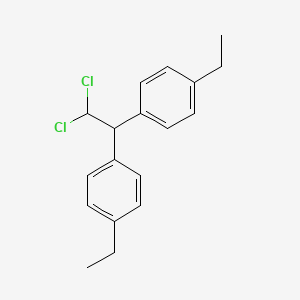

structure

Structure

3D Structure

Properties

IUPAC Name |

1-[2,2-dichloro-1-(4-ethylphenyl)ethyl]-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2/c1-3-13-5-9-15(10-6-13)17(18(19)20)16-11-7-14(4-2)8-12-16/h5-12,17-18H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMDFTQOJHFVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2 | |

| Record name | P,P'-ETHYL DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020589 | |

| Record name | p,p'-Ethyl-DDD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals when pure. Technical grade a light yellow waxy solid. (NTP, 1992), Solid; [HSDB] Technical product is light yellow solid; [CAMEO] | |

| Record name | P,P'-ETHYL DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perthane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), decomposes on distillation | |

| Record name | P,P'-ETHYL DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ACETONE, KEROSENE, DIESEL FUEL, Readily soluble in common organic solvents, particularly chlorinated hydrocarbons and aromatics, In water, 0.1 mg/L @ 24 °C | |

| Record name | P,P'-ETHYL DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000399 [mmHg] | |

| Record name | Perthane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS FROM ETHANOL, Crystalline solid | |

CAS No. |

72-56-0 | |

| Record name | P,P'-ETHYL DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perthane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perthane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Ethyl-DDD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DICHLORO-2,2-BIS(4-ETHYLPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0Q9DRK4W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

140 to 142 °F (pure) (NTP, 1992), 56 °C, A wax. Melting point is greater than or equal to 40 °C. /Technical product/ | |

| Record name | P,P'-ETHYL DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20365 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PERTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Perthane: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Synthesis, Analysis, and Toxicological Profile of 1,1-Dichloro-2,2-bis(4-ethylphenyl)ethane

This technical guide provides a comprehensive overview of Perthane (CAS Number: 72-56-0), an organochlorine insecticide. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, methods of synthesis and analysis, and its toxicological effects, with a focus on its impact on the adrenal cortex.

Core Physicochemical Data

This compound, chemically known as 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane, is a solid substance.[1][2] The technical-grade product often appears as a light yellow, waxy solid.[3] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 72-56-0 | [3][4] |

| Molecular Weight | 307.26 g/mol | |

| Molecular Formula | C18H20Cl2 | |

| Exact Mass | 306.0942 Da | |

| Appearance | Solid powder, Off-White | |

| Solubility | Soluble in DMSO |

Synthesis and Manufacturing

The primary method for synthesizing this compound involves the condensation reaction of dichloroacetaldehyde with ethylbenzene. While detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be conceptualized based on similar reactions for related organochlorine compounds.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methodologies

The detection and quantification of this compound in various matrices, such as biological and environmental samples, are crucial for toxicological and monitoring studies. The primary analytical technique employed is gas chromatography with electron capture detection (GC-ECD), a method well-suited for halogenated compounds like organochlorine pesticides.

Experimental Protocol: Analysis of this compound in Biological Samples

This protocol outlines a general procedure for the analysis of this compound in biological tissues.

1. Sample Preparation and Extraction:

-

Homogenization: Homogenize a known weight of the biological tissue sample with a suitable solvent, such as hexane or a mixture of hexane and acetone.

-

Extraction: Perform a liquid-liquid extraction. For fatty tissues, a cleanup step using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with Florisil or silica gel is necessary to remove lipids that can interfere with the analysis.

-

Concentration: Concentrate the extract to a small, known volume using a gentle stream of nitrogen.

2. Gas Chromatography-Electron Capture Detection (GC-ECD) Analysis:

-

Instrumentation: A gas chromatograph equipped with an electron capture detector.

-

Column: A capillary column suitable for organochlorine pesticide analysis (e.g., a non-polar or semi-polar column).

-

Carrier Gas: High-purity nitrogen or helium.

-

Injector and Detector Temperatures: Optimized for the analysis of semi-volatile compounds.

-

Temperature Program: An oven temperature program that allows for the separation of this compound from other potential contaminants.

-

Quantification: Quantify the amount of this compound in the sample by comparing the peak area in the sample chromatogram to a calibration curve generated from known concentrations of a this compound analytical standard.

Analytical Workflow Diagram

Caption: General workflow for the analysis of this compound in biological samples.

Toxicological Profile and Mechanism of Action

This compound is classified as an organochlorine pesticide and is known to exhibit toxicity. One of the primary target organs is the adrenal gland. Exposure to this compound can lead to adrenocortical atrophy.

Effect on the Adrenal Cortex and Steroidogenesis

The adrenal cortex is responsible for the synthesis of steroid hormones (steroidogenesis), a process that is critical for various physiological functions. Chemicals that disrupt adrenal function can have significant health impacts. This compound, similar to other organochlorine compounds like DDT, is known to interfere with the endocrine system.

The precise molecular mechanism of this compound's toxicity on the adrenal cortex is not fully elucidated. However, it is hypothesized that this compound and its metabolites may disrupt the steroidogenic pathway. This disruption could occur at several points, including the expression of key steroidogenic enzymes or the function of the steroidogenic acute regulatory (StAR) protein, which is a critical gatekeeper for cholesterol transport into the mitochondria, the initial and rate-limiting step in steroidogenesis. The disruption of steroidogenesis can be mediated through various signaling pathways, including those involving protein kinase A (PKA) and protein kinase C (PKC).

Postulated Signaling Pathway of this compound-Induced Adrenal Toxicity

Caption: Postulated signaling pathway for this compound-induced adrenal toxicity.

References

Perthane: A Technical Overview of Synonyms, Alternative Names, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical Perthane, including its various synonyms and alternative names. The document delves into its toxicological profile, with a focus on its effects on the adrenal cortex and mammary tissue. Detailed methodologies from relevant studies are presented to facilitate further research and understanding of this compound.

Chemical Identity: Synonyms and Alternative Names

This compound is an organochlorine insecticide.[1] A comprehensive list of its synonyms and alternative names is provided in Table 1 for clear identification and cross-referencing in research and literature.

| Identifier Type | Name/Value | Source |

| Common Name | This compound | [2][3][4] |

| IUPAC Name | 1,1-Dichloro-2,2-bis(4-ethylphenyl)ethane | [2] |

| CAS Registry Number | 72-56-0 | |

| Chemical Formula | C18H20Cl2 | |

| Molecular Weight | 307.26 g/mol | |

| Synonyms | 1,1'-(2,2-dichloroethylidene)bis(4-ethyl-benzene) | |

| 1,1-Bis-(4-Ethylphenyl)-2,2-dichloroethane | ||

| 1,1-Bis(p-Ethylphenyl)-2,2-dichloroethane | ||

| 1,1-Dichloro-2,2-bis(ethylphenyl)ethane | ||

| 1,1-dichloro-2,2-bis(p-ethylphenyl)-ethan | ||

| 1-[2,2-Dichloro-1-(4-ethylphenyl)ethyl]-4-ethylbenzene | ||

| 2,2-bis(p-ethylphenyl)-1,1-dichloro-ethan | ||

| 2,2-Dichloro-1,1-bis(p-ethylphenyl)ethane | ||

| Benzene, 1,1′-(2,2-dichloroethylidene)bis[4-ethyl- | ||

| Di(p-ethylphenyl)dichloroethane | ||

| Diethyl-diphenyl dichloroethane | ||

| ENT 17,082 | ||

| Ethane, 1,1-dichloro-2,2-bis(p-ethylphenyl)- | ||

| Ethyl-DDD | ||

| Ethylan | ||

| p,p'-Ethyl-DDD | ||

| Q 137 | ||

| Rhothane |

Toxicological Profile

This compound has been noted for its distinct toxicological effects, particularly on the adrenal cortex and its potential influence on mammary gland tumors.

Adrenocortical Atrophy

This compound has been shown to cause atrophy of the adrenal cortex. This effect is believed to be mediated through the inhibition of steroidogenesis.

The following protocol is adapted from a study investigating the effects of a related compound, o,p'-DDD, on adrenal gland homogenates and can be used as a basis for studying this compound.

Objective: To determine the direct inhibitory effect of this compound on corticosteroid synthesis in adrenal tissue.

Materials:

-

Adrenal glands from dogs.

-

0.25M Sucrose solution

-

This compound

-

Propylene glycol (as a solvent for this compound)

-

Blood plasma

-

Corticosteroid precursors (e.g., progesterone or deoxycorticosterone)

-

Incubation system (e.g., water bath shaker)

-

Method for quantifying 11-hydroxycorticosteroids (11-OHCS)

Procedure:

-

Prepare 2% homogenates of the adrenal glands in 0.25M sucrose solution.

-

Set up an incubation system containing the adrenal homogenate.

-

Add a known concentration of a corticosteroid precursor (e.g., 50 µg of progesterone or deoxycorticosterone) to the incubation medium.

-

Prepare different concentrations of this compound dissolved in propylene glycol.

-

Add the this compound solutions and blood plasma to the incubation system.

-

Incubate the mixture for 1 hour at a controlled temperature.

-

Following incubation, determine the concentration of 11-OHCS in the incubation medium.

-

A decrease in the production of 11-OHCS in the presence of this compound would indicate an inhibitory effect on steroidogenesis.

Mammary Carcinoma Prevention

Some studies have suggested that this compound may prevent the formation of spontaneous mammary carcinomas. While a specific protocol for testing the preventative effects of this compound on mammary carcinogenesis was not found in the reviewed literature, the following is a generalized protocol for inducing mammary tumors in rats, which can be adapted to study the inhibitory potential of a test compound like this compound.

This protocol is based on studies using 7,12-dimethylbenz[a]anthracene (DMBA) to induce mammary tumors. To test the preventative effects of this compound, a group of animals would be pre-treated with this compound before and/or during DMBA administration.

Objective: To assess the potential of this compound to prevent or reduce the incidence and growth of chemically-induced mammary tumors.

Materials:

-

Female Sprague-Dawley rats (typically 45-55 days old)

-

7,12-dimethylbenz[a]anthracene (DMBA)

-

Vehicle for DMBA (e.g., corn oil)

-

This compound

-

Vehicle for this compound

-

Animal housing and care facilities

-

Calipers for tumor measurement

-

Histopathology equipment

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

-

Grouping: Divide the rats into at least four groups:

-

Group 1 (Control): Receives the vehicle for both DMBA and this compound.

-

Group 2 (DMBA): Receives DMBA and the vehicle for this compound.

-

Group 3 (this compound + DMBA): Receives this compound and DMBA.

-

Group 4 (this compound only): Receives this compound and the vehicle for DMBA.

-

-

This compound Administration: Administer this compound (or its vehicle) to the respective groups according to a predetermined schedule (e.g., daily oral gavage) starting before DMBA administration and continuing for a specified period.

-

DMBA Administration: Induce mammary tumors by administering DMBA. A common method is subcutaneous injection into the mammary fat pad. For example, a single dose of 80 mg/kg body weight can be used.

-

Tumor Monitoring: Palpate the mammary glands weekly to detect the appearance of tumors. Measure the size of any palpable tumors with calipers.

-

Study Termination: The study can be terminated after a predefined period (e.g., 3 months), or when tumors in the control group reach a certain size.

-

Data Collection and Analysis: At necropsy, excise the tumors and normal mammary tissue for histopathological examination. Compare the tumor incidence, latency, and multiplicity between the different groups. A significant reduction in these parameters in the "this compound + DMBA" group compared to the "DMBA" group would suggest a preventative effect of this compound.

Potential Signaling and Metabolic Pathways

While specific signaling pathways for this compound are not well-elucidated, its action as an organochlorine pesticide suggests potential mechanisms of toxicity. Furthermore, its metabolism can be predicted based on general biotransformation pathways.

Postulated Signaling Pathway for Adrenocortical Atrophy

The atrophy of the adrenal cortex caused by this compound likely involves the disruption of steroidogenesis. This can occur through the inhibition of key enzymes in the steroid synthesis pathway. A simplified, hypothetical signaling pathway is presented below.

Caption: Hypothetical pathway of this compound-induced adrenocortical atrophy.

General Metabolic Pathway of this compound

The biotransformation of this compound, like other xenobiotics, likely involves Phase I and Phase II metabolic reactions, primarily in the liver, to increase its water solubility and facilitate excretion.

Caption: Generalized metabolic pathway for the biotransformation of this compound. Caption: Generalized metabolic pathway for the biotransformation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A short-term rat mammary carcinogenesis model for the prevention of hormonally responsive and non-responsive in situ carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pristane-induced mammary carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, the Adrenal Cortex, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Perthane: An In-depth Technical Guide on its Core Mechanism of Action as an Organochlorine Pesticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perthane (1,1-dichloro-2,2-bis(4-ethylphenyl)ethane), an organochlorine pesticide structurally related to DDT, is recognized for its insecticidal properties and its significant biological effects in non-target organisms. This technical guide provides a comprehensive overview of the principal mechanisms through which this compound is proposed to exert its effects, drawing upon existing research on this compound and structurally analogous compounds. The primary modes of action discussed include neurotoxicity through modulation of ion channels, disruption of adrenal steroidogenesis leading to adrenocortical atrophy, and endocrine disruption via interaction with estrogen receptors. This document synthesizes available data, outlines relevant experimental protocols, and presents signaling pathways and experimental workflows to facilitate further research and understanding of this compound's toxicological profile.

Introduction

This compound is a dichlorodiphenyldichloroethane (DDD) derivative characterized by the presence of ethyl groups on the phenyl rings. Historically used for the control of various insect pests, its use has been discontinued in many countries due to its environmental persistence and potential for adverse health effects. Understanding the molecular mechanisms underlying this compound's action is crucial for assessing its toxicological risk and for the development of potential therapeutic interventions in cases of exposure. This guide explores the three primary putative mechanisms of this compound's action: neurotoxicity, adrenal toxicity, and endocrine disruption.

Neurotoxicity: Interference with Neuronal Ion Channels

The primary insecticidal action of many organochlorine pesticides, including the DDT-family to which this compound belongs, is attributed to their ability to disrupt normal nerve function. This disruption is primarily achieved through the modulation of voltage-gated sodium channels and GABA-A receptors.

Modulation of Voltage-Gated Sodium Channels (VGSCs)

This compound, like DDT, is hypothesized to bind to voltage-gated sodium channels in the neuronal membrane. This interaction is thought to delay the inactivation of the channel, leading to a prolonged influx of sodium ions following a nerve impulse. The persistent depolarization results in hyperexcitability of the neuron, causing repetitive firing and eventual paralysis of the insect.

Caption: Proposed mechanism of this compound-induced neurotoxicity via modulation of voltage-gated sodium channels (VGSCs).

To investigate the effect of this compound on VGSCs, whole-cell patch-clamp electrophysiology would be the method of choice.

-

Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons would be cultured on glass coverslips.

-

Patch-Clamp Recording:

-

Coverslips are transferred to a recording chamber on an inverted microscope.

-

The chamber is perfused with an external solution containing physiological ion concentrations.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of ion channel currents.

-

-

Voltage Protocol: A series of voltage steps are applied to elicit sodium currents. A typical protocol would involve holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to various test potentials (e.g., from -60 mV to +40 mV in 10 mV increments).

-

Data Acquisition: Sodium currents are recorded in the absence (control) and presence of varying concentrations of this compound.

-

Analysis: The peak sodium current, activation and inactivation kinetics, and the voltage-dependence of activation and inactivation are analyzed to determine the specific effects of this compound on channel gating.

Antagonism of GABA-A Receptors

Another potential neurotoxic mechanism for organochlorine pesticides is the antagonism of the gamma-aminobutyric acid (GABA) type A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound may act as a non-competitive antagonist, blocking the chloride channel and thereby preventing the inhibitory action of GABA. This would lead to a state of hyperexcitability and convulsions.

Caption: Postulated mechanism of this compound-induced neurotoxicity through antagonism of the GABA-A receptor.

The effect of this compound on GABA-A receptor function can be assessed using a chloride influx assay.

-

Cell Culture: A cell line expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits) is cultured in a multi-well plate.

-

Chloride-Sensitive Dye Loading: Cells are loaded with a chloride-sensitive fluorescent dye, such as MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide). The fluorescence of this dye is quenched by chloride ions.

-

Assay Procedure:

-

The baseline fluorescence of the dye-loaded cells is measured.

-

Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

A solution containing GABA is added to stimulate chloride influx through the GABA-A receptors.

-

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader. A decrease in fluorescence indicates chloride influx.

-

Data Analysis: The rate and extent of fluorescence quenching are compared between control and this compound-treated cells to determine if this compound inhibits GABA-induced chloride influx.

Adrenal Toxicity: Inhibition of Steroidogenesis

A well-documented effect of this compound and its analogue, o,p'-DDD (Mitotane), is the induction of adrenocortical atrophy. This is believed to result from the inhibition of key enzymes involved in the synthesis of steroid hormones (steroidogenesis).

Inhibition of Cytochrome P450 Enzymes

The primary targets for this compound within the adrenal cortex are likely the mitochondrial cytochrome P450 enzymes, which are critical for steroid hormone biosynthesis. Specifically, this compound may inhibit cholesterol side-chain cleavage enzyme (P450scc) and 11β-hydroxylase (CYP11B1), leading to a reduction in the production of glucocorticoids, mineralocorticoids, and adrenal androgens.

Caption: The adrenal steroidogenesis pathway with proposed sites of inhibition by this compound.

The inhibitory effect of this compound on steroidogenesis can be quantified using an in vitro assay with an adrenal cell line (e.g., NCI-H295R).

-

Cell Culture: NCI-H295R cells are seeded in a multi-well plate and allowed to adhere.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, a vehicle control, and a positive control inhibitor (e.g., metyrapone for 11β-hydroxylase).

-

Stimulation: Steroidogenesis is stimulated by adding a precursor, such as forskolin or a specific steroid substrate (e.g., 11-deoxycortisol to assess 11β-hydroxylase activity).

-

Hormone Quantification: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentrations of key steroid hormones (e.g., cortisol, corticosterone, androstenedione) are measured using specific enzyme-linked immunosorbent assays (ELISAs) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The production of each hormone in the presence of this compound is compared to the control to determine the concentration-dependent inhibitory effect.

Endocrine Disruption: Interaction with Estrogen Receptors

This compound, due to its diphenyl structure, has the potential to act as an endocrine-disrupting chemical (EDC) by interacting with estrogen receptors (ERα and ERβ). As a xenoestrogen, it may mimic the action of endogenous estrogens, leading to inappropriate activation of estrogen-responsive genes, or it may act as an anti-estrogen, blocking the effects of natural estrogens.

Estrogen Receptor Signaling and Potential this compound Interaction

Caption: Potential interference of this compound with the estrogen receptor signaling pathway.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

A competitive binding assay is used to determine if this compound can bind to estrogen receptors and to quantify its binding affinity.

-

Receptor Preparation: Estrogen receptors (ERα and ERβ) are obtained from a suitable source, such as recombinant protein expression systems or uterine cytosol from ovariectomized rats.

-

Assay Setup:

-

A constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) is incubated with the receptor preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled estrogen for binding to the receptor.

-

A known estrogen (e.g., diethylstilbestrol) is used as a positive control, and a non-binding compound as a negative control.

-

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radiolabeled estrogen are then separated, typically by filtration or dextran-coated charcoal adsorption.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabel against the concentration of this compound. From this curve, the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estrogen) can be determined, and the relative binding affinity (RBA) compared to estradiol can be calculated.

Summary of Quantitative Data (Hypothetical)

Direct quantitative data for this compound across these mechanisms is limited in the public domain. The following tables present a hypothetical summary of expected results based on the known properties of structurally similar organochlorine pesticides.

Table 1: Hypothetical Neurotoxic Effects of this compound

| Parameter | Target | Expected Effect of this compound | Hypothetical EC50/IC50 |

| Sodium Current Inactivation | Voltage-Gated Sodium Channel | Delayed inactivation | 1 - 10 µM |

| Chloride Influx | GABA-A Receptor | Inhibition | 5 - 50 µM |

Table 2: Hypothetical Adrenal and Endocrine Effects of this compound

| Parameter | Target | Expected Effect of this compound | Hypothetical IC50/Ki |

| Cortisol Production | 11β-hydroxylase (CYP11B1) | Inhibition | 0.5 - 5 µM |

| Estradiol Binding | Estrogen Receptor α (ERα) | Competitive Binding | Ki > 1 µM |

| Estradiol Binding | Estrogen Receptor β (ERβ) | Competitive Binding | Ki > 1 µM |

Conclusion

The mechanism of action of this compound is multifaceted, with evidence suggesting primary effects on the nervous system, the adrenal glands, and the endocrine system. As a neurotoxin, it likely disrupts the normal function of voltage-gated sodium channels and GABA-A receptors. Its adrenocorticolytic properties are attributed to the inhibition of critical cytochrome P450 enzymes in the steroidogenesis pathway. Furthermore, its chemical structure suggests a potential for endocrine disruption through interaction with estrogen receptors. The experimental protocols outlined in this guide provide a framework for the detailed investigation required to fully elucidate the quantitative aspects of these interactions. Further research is essential to precisely characterize the molecular targets of this compound and to better understand its toxicological implications for human health and the environment.

Perthane Insecticide: A Technical Guide to Its Historical Uses and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perthane, a chlorinated hydrocarbon insecticide, saw widespread use in the mid-20th century for the control of a variety of agricultural and household pests. As a member of the organochlorine family, its mechanism of action centers on the disruption of nerve function, leading to paralysis and death in susceptible insects. This technical guide provides an in-depth review of the historical applications of this compound, its chemical and physical properties, and the experimental methodologies used to evaluate its efficacy and environmental fate. Detailed protocols for its synthesis and residue analysis are presented, alongside a discussion of its toxicological profile and mechanism of action. This document is intended to serve as a comprehensive resource for researchers and scientists interested in the legacy of organochlorine pesticides and their impact on biological systems.

Introduction

This compound, chemically known as 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane, is an organochlorine insecticide related to DDT.[1] It was formerly used to control a range of insect pests in both agricultural and domestic settings.[1] Although its use has been discontinued in many countries due to concerns about its environmental persistence and potential for bioaccumulation, a thorough understanding of its properties and historical applications remains relevant for environmental science and toxicology research.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[2] The technical-grade product is a light yellow, waxy solid.[3] It is practically insoluble in water but soluble in organic solvents such as acetone and kerosene.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₀Cl₂ | |

| Molecular Weight | 307.26 g/mol | |

| CAS Number | 72-56-0 | |

| Melting Point | 56-57 °C | |

| Water Solubility | Insoluble (practically) | |

| Vapor Pressure | 4.0 x 10⁻⁶ mm Hg |

Historical Uses and Applications

This compound was utilized as a non-systemic insecticide with a range of applications.

Agricultural Uses

It was recommended for the control of various insect pests on vegetable crops and fruits. A notable application was in the control of the pear psylla. It was also effective against leafhoppers and various insect larvae. Formulations included emulsifiable concentrates and wettable powders.

Domestic and Industrial Uses

Domestically, this compound was used to control clothes moths and carpet beetles. Its application extended to the textile and dry-cleaning industries for mothproofing.

Experimental Protocols

Synthesis of 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane (this compound)

The synthesis of this compound is achieved through the condensation of dichloroacetaldehyde with ethylbenzene. A detailed laboratory-scale synthesis of a radiolabeled analog provides a representative protocol.

Protocol: Synthesis of ¹⁴C-labeled this compound

-

Reaction Setup: In a suitable reaction vessel, combine ¹⁴C-labeled ethylbenzene with dichloroacetaldehyde in the presence of a condensing agent such as concentrated sulfuric acid.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature to facilitate the condensation reaction.

-

Workup: Following the reaction, the mixture is poured over ice water. The organic layer is separated, washed with a dilute base to neutralize any remaining acid, and then washed with water until neutral.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield crystalline this compound.

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as melting point determination, gas chromatography (GC), and mass spectrometry (MS).

Residue Analysis in Environmental and Biological Samples

The determination of this compound residues in various matrices, such as soil, water, and agricultural products, is crucial for assessing environmental contamination and human exposure. Gas chromatography with an electron capture detector (GC-ECD) is a standard method for the analysis of organochlorine pesticides like this compound.

Protocol: Gas Chromatography-Electron Capture Detector (GC-ECD) Analysis of this compound Residues

-

Sample Preparation (QuEChERS method adaptation):

-

Homogenize a representative sample (e.g., 10-15 g of a vegetable sample).

-

Extract the homogenized sample with an organic solvent such as acetonitrile.

-

Add a salting-out agent (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Take an aliquot of the acetonitrile (upper) layer for cleanup.

-

Perform dispersive solid-phase extraction (d-SPE) by adding a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

-

Centrifuge and collect the supernatant for GC analysis.

-

-

GC-ECD Conditions:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Detector: Electron Capture Detector (ECD).

-

Detector Temperature: 300 °C.

-

Carrier Gas: Nitrogen or Helium at a constant flow rate.

-

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a known standard.

Mechanism of Action

As an organochlorine insecticide, this compound's primary mode of action is the disruption of the insect's nervous system. It targets the voltage-gated sodium channels in the nerve cell membranes.

This compound binds to the sodium channels and prolongs the open state of the channel, leading to a continuous influx of sodium ions into the neuron. This persistent depolarization results in hyperexcitability of the nerve, causing tremors, convulsions, paralysis, and ultimately, the death of the insect. The mechanism is analogous to that of DDT.

Toxicology and Environmental Fate

Toxicology

This compound exhibits low to moderate acute toxicity to mammals via oral ingestion. However, like other organochlorines, there are concerns about its potential for bioaccumulation in fatty tissues and its long-term health effects.

Table 2: Acute Toxicity of this compound

| Test Organism | Route | LD₅₀ | Reference |

| Rat | Oral | 6600 mg/kg | |

| Rat | Intravenous | 73 mg/kg | |

| Wild Bird | Oral | >9000 mg/kg |

Environmental Fate

This compound's environmental persistence is a significant concern. It is relatively stable and can remain in the soil and aquatic environments for extended periods. Its low water solubility and high octanol-water partition coefficient suggest a high potential for bioaccumulation in aquatic organisms. The degradation of pesticides in the environment is influenced by factors such as sunlight (photolysis), water (hydrolysis), and microbial activity. Environmental fate studies are conducted to understand the transformation and mobility of such compounds in soil and water systems.

Conclusion

This compound represents a class of insecticides that were effective for pest control but posed significant environmental and toxicological risks. This technical guide has summarized its historical uses, chemical properties, and the scientific methodologies associated with its study. The detailed protocols and diagrams provided herein are intended to equip researchers with a foundational understanding of this legacy pesticide, aiding in the broader study of organochlorine compounds and their lasting impact.

References

An In-depth Technical Guide to the Synthesis of 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane, a compound commonly known as Perthane. It is an analog of the well-known insecticide DDT, with ethyl groups replacing the chloro groups on the phenyl rings.[1] This document details the primary synthesis pathway, experimental protocols, and relevant chemical data.

Introduction

1,1-dichloro-2,2-bis(p-ethylphenyl)ethane is a chlorinated hydrocarbon that has been investigated for its insecticidal properties.[1] Structurally similar to DDT, its synthesis follows a classic electrophilic aromatic substitution reaction. The compound is of interest to researchers studying structure-activity relationships of insecticides and for the development of new pest control agents. This guide will focus on the most common and well-documented synthetic route.

Synthesis Pathway

The primary pathway for the synthesis of 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane involves the condensation of dichloroacetaldehyde with ethylbenzene.[2] This reaction is analogous to the synthesis of DDT, where chloral (trichloroacetaldehyde) is condensed with chlorobenzene.[3] The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid protonates the carbonyl oxygen of dichloroacetaldehyde, making the carbonyl carbon highly electrophilic. Two molecules of ethylbenzene then act as nucleophiles, attacking the electrophilic carbon in a stepwise manner. The ethyl group is an ortho, para-directing group, leading to the preferential formation of the p,p' isomer, which is the desired product.[1]

Experimental Protocol

The following experimental protocol is based on the synthesis of carbon-14 labeled 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane, adapted for a general laboratory setting.

Materials:

-

Dichloroacetaldehyde

-

Ethylbenzene

-

Concentrated Sulfuric Acid

-

Hexane

-

Anhydrous Sodium Sulfate

-

Ice

Procedure:

-

In a suitable reaction vessel, combine dichloroacetaldehyde and a molar excess of ethylbenzene.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled and stirred mixture. The addition should be controlled to maintain a low temperature.

-

After the addition of the acid is complete, continue to stir the reaction mixture for several hours at a controlled temperature.

-

Upon completion of the reaction, carefully pour the mixture over crushed ice with stirring to precipitate the crude product.

-

Extract the product with hexane.

-

Wash the organic extract with water and then dry it over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude product as an oil.

-

The crude product can be further purified by recrystallization or chromatography to isolate the pure p,p' isomer.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₂₀Cl₂ | |

| Molecular Weight | 307.26 g/mol | |

| Theoretical Yield | 97% (crude product) | |

| Melting Point (p,p' isomer) | 57-58 °C | |

| Purity of p,p' isomer (after purification) | 95% | |

| Boiling Point | 407.2 °C at 760 mmHg | |

| Density | 1.117 g/cm³ |

Product Characterization

The synthesized 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane can be characterized using various analytical techniques:

-

Gas Chromatography (GC): Can be used to determine the purity of the product and the isomeric ratio (p,p' vs. o,p').

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the aromatic rings and the C-Cl bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the molecule, confirming the positions of the ethyl and dichloroethyl groups.

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

Organic solvents such as hexane are flammable and should be handled away from ignition sources.

-

As a chlorinated hydrocarbon, 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane should be handled with care, and exposure should be minimized.

Conclusion

The synthesis of 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane is a straightforward electrophilic aromatic substitution reaction. By following the detailed protocol and safety precautions outlined in this guide, researchers can reliably synthesize this compound for further study. The provided data and characterization methods will aid in the verification of the final product.

References

The Environmental Fate and Persistence of Perthane: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perthane, chemically known as 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane, is an organochlorine insecticide, a structural analogue of DDT. Historically, it was utilized for the control of various insect pests on vegetables and in the textile industry to protect against moths and carpet beetles.[1] Due to its persistent nature and potential for environmental accumulation, characteristic of organochlorine pesticides, its use has been discontinued. This technical guide provides a comprehensive overview of the available data on the environmental fate and persistence of this compound, addressing its behavior in soil, water, and the atmosphere. It is important to note that much of the available data for this compound is estimated based on its structural similarity to other organochlorine compounds, and detailed experimental studies are scarce due to its historical usage and subsequent discontinuation.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀Cl₂ | [2] |

| Molecular Weight | 307.26 g/mol | [2] |

| Water Solubility | 0.1 mg/L (estimated) | [1] |

| Vapor Pressure | 4.0 x 10⁻⁶ mm Hg at 25°C (estimated) | [1] |

| Henry's Law Constant | 1.7 x 10⁻⁴ atm-m³/mol at 25°C (estimated) | |

| Octanol-Water Partition Coefficient (log Kow) | 6.6 (estimated) | |

| Organic Carbon-Water Partition Coefficient (Koc) | 1.5 x 10⁴ L/kg (estimated) |

Environmental Fate and Persistence

The environmental behavior of this compound is characterized by its low water solubility, high lipophilicity, and low vapor pressure, which are typical for organochlorine pesticides. These properties suggest a tendency for the compound to partition from the aqueous phase into organic matter in soil and sediment, and to bioaccumulate in organisms.

Soil

Persistence: this compound is considered to be moderately persistent in the soil environment. The strong adsorption of this compound to soil organic matter is a key factor in its persistence, as it reduces its availability for microbial degradation and leaching.

Adsorption and Mobility: With an estimated organic carbon-water partition coefficient (Koc) of 1.5 x 10⁴ L/kg, this compound is expected to be immobile in soil. This high Koc value indicates strong binding to soil organic matter, which significantly limits its potential to leach into groundwater.

Biodegradation: While this compound is reported to be biodegradable, specific details on the microorganisms involved, the metabolic pathways, and the rate of degradation in soil are not well-documented in publicly available literature. The degradation is expected to be slow, contributing to its overall persistence. The process likely involves initial dechlorination steps, followed by ring cleavage, similar to the degradation of other chlorinated hydrocarbons.

Volatilization: The volatilization of this compound from moist soil surfaces is considered a potential, albeit slow, dissipation pathway, governed by its Henry's Law constant. However, its strong adsorption to soil particles is expected to significantly reduce the rate of volatilization. From dry soil surfaces, volatilization is not expected to be a significant process due to its low vapor pressure.

Aquatic Systems

Adsorption and Sedimentation: In aquatic environments, this compound is expected to strongly adsorb to suspended solids and sediment due to its high Kow and Koc values. This partitioning behavior effectively removes the compound from the water column and leads to its accumulation in the sediment, where it can persist for long periods.

Volatilization: Volatilization from water surfaces is a potential transport mechanism for this compound. The estimated volatilization half-life from a model river (1 m deep, flowing at 1 m/s, with a wind velocity of 3 m/s) is approximately 7.8 hours. For a model lake, the estimated half-life is longer, around 9.7 days. However, the strong adsorption to suspended particles and sediment will likely attenuate the actual rate of volatilization from natural water bodies.

Bioconcentration: The high estimated bioconcentration factor (BCF) of 2,300 suggests a very high potential for this compound to accumulate in aquatic organisms. This bioaccumulation can lead to the transfer of the compound through the food web, posing a risk to higher trophic levels.

Atmosphere

Atmospheric Fate: In the atmosphere, this compound is expected to exist in both the vapor and particulate phases. The primary degradation pathway for vapor-phase this compound is reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 1.1 days. Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition.

Photolysis: Direct photolysis is not expected to be a significant degradation pathway for this compound, as it does not absorb UV light at wavelengths above 290 nm.

Summary of Quantitative Environmental Fate Data

The following table summarizes the available quantitative data on the environmental fate of this compound. It is important to reiterate that most of these values are estimated and not derived from direct experimental measurement.

| Parameter | Value | Environmental Compartment | Fate Process | Reference |

| Soil Adsorption Coefficient (Koc) | 1.5 x 10⁴ L/kg | Soil | Adsorption | |

| Bioconcentration Factor (BCF) | 2,300 | Aquatic Organisms | Bioaccumulation | |

| Henry's Law Constant | 1.7 x 10⁻⁴ atm-m³/mol | Water/Air | Volatilization | |

| Atmospheric Half-life | 1.1 days | Atmosphere | Photochemical Reaction | |

| Volatilization Half-life (River) | 7.8 hours | Water | Volatilization | |

| Volatilization Half-life (Lake) | 9.7 days | Water | Volatilization |

Experimental Protocols

Detailed experimental protocols for the determination of the environmental fate parameters of this compound are not available in the reviewed literature. However, standardized methods are commonly employed for pesticides. The following sections describe the general experimental approaches that would be used.

Soil Adsorption/Desorption (OECD 106)

The soil adsorption/desorption potential of a substance is typically determined using the batch equilibrium method.

-

Preparation of Soil and Test Substance: A well-characterized soil is sieved and pre-incubated. A stock solution of this compound in a suitable solvent is prepared.

-

Equilibration: Soil samples are equilibrated with solutions of this compound of varying concentrations in a centrifuge tube. The tubes are agitated for a defined period (e.g., 24 hours) at a constant temperature.

-

Phase Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of this compound in the aqueous phase is determined using an appropriate analytical method, such as gas chromatography with electron capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).

-

Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The adsorption coefficient (Kd) is calculated, and the organic carbon-normalized adsorption coefficient (Koc) is determined by dividing Kd by the fraction of organic carbon in the soil.

-

Desorption: The desorption is studied by replacing a known amount of the supernatant with a fresh solution and re-equilibrating.

Biodegradation in Soil (OECD 307)

Aerobic and anaerobic soil metabolism studies are conducted to determine the rate and pathway of biodegradation.

-

Soil Treatment: A known amount of radiolabeled ([¹⁴C]) this compound is applied to fresh soil samples.

-

Incubation: The treated soil is incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, the flasks are continuously aerated with CO₂-free, humidified air. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas like nitrogen.

-

Trapping of Volatiles: Volatile organic compounds and ¹⁴CO₂ produced during incubation are trapped in appropriate solutions (e.g., ethylene glycol for organics, potassium hydroxide for CO₂).

-

Sampling and Extraction: Soil samples are taken at various time intervals and extracted with suitable organic solvents.

-

Analysis: The parent compound and its transformation products in the soil extracts are identified and quantified using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) with radiometric detection, and GC-MS. The amount of ¹⁴CO₂ is determined by liquid scintillation counting.

-

Data Analysis: The dissipation time for 50% and 90% of the substance (DT₅₀ and DT₉₀) is calculated from the decline of the parent compound concentration over time.

Visualizations

Environmental Fate of this compound

Caption: Environmental fate and transport pathways of this compound.

Conceptual Workflow for Assessing Pesticide Degradation in Soil

Caption: A conceptual workflow for a soil metabolism study.

Conclusion

This compound, a discontinued organochlorine insecticide, exhibits environmental behavior typical of its chemical class: high persistence, low mobility in soil, and a strong tendency to bioaccumulate. While quantitative experimental data on its environmental fate are limited, estimations based on its physicochemical properties provide a consistent picture of a substance that, once introduced into the environment, would primarily reside in soil and sediment, with slow degradation rates. Its potential for long-range atmospheric transport is moderate, and its bioaccumulation in aquatic food webs is a significant concern. The lack of detailed modern studies on this compound underscores the importance of thorough environmental fate assessments for all new chemical entities to avoid the legacy of persistent organic pollutants.

References

Perthane: A Toxicological and Ecotoxicological Profile

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Perthane, chemically known as 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane, is an organochlorine insecticide. Once used for controlling pests on vegetables and in the textile industry, its use has been discontinued due to its environmental persistence and potential health risks. This technical guide provides a comprehensive overview of the available toxicological and ecotoxicological data on this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Additionally, relevant biological pathways and experimental workflows are visualized using diagrams.

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies, primarily focusing on acute toxicity and carcinogenicity.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance following a single, short-term exposure. The most common measure is the median lethal dose (LD50), which is the dose required to kill 50% of a test population.

Table 1: Acute Oral Toxicity of this compound

| Species | Route | Parameter | Value (mg/kg) |

| Rat | Oral | LD50 | 6600[1] |

| Mouse | Oral | LD50 | 6600[1] |

Carcinogenicity

The carcinogenic potential of this compound has been investigated in long-term animal studies. The National Cancer Institute (NCI) conducted a bioassay, and the results have been a subject of evaluation. This compound is considered a questionable carcinogen with experimental data showing both carcinogenic and tumorigenic effects[1].

Table 2: Carcinogenicity of this compound

| Species | Bioassay Results | Classification |

| Mouse | Evidence of carcinogenicity in NCI bioassay | Questionable Carcinogen[1] |

| Rat | No evidence of carcinogenicity in NCI bioassay | Questionable Carcinogen[1] |

Ecotoxicological Data

Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem level. For this compound, data is available on its toxicity to birds and its high potential for adverse effects on aquatic life.

Avian Toxicity

Dietary toxicity studies are conducted to assess the effects of pesticides on birds.

Table 3: Avian Dietary Toxicity of this compound

| Species | Test Type | Parameter | Value (ppm) |

| Bobwhite quail (Colinus virginianus) | 8-day dietary | LC50 | >5000 |

Aquatic Toxicity

Experimental Protocols

The following sections detail the standardized methodologies for the key toxicological and ecotoxicological tests cited.

Acute Oral Toxicity (LD50) Test

The acute oral toxicity of a substance is typically determined using a protocol similar to the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Experimental Workflow for Acute Oral LD50 Test

Caption: Workflow for a typical acute oral toxicity (LD50) study in rodents.

The protocol involves the following key steps:

-

Animal Selection and Acclimatization: Healthy, young adult rodents of a specific strain are selected and acclimatized to the laboratory environment.

-

Dosing: After a period of fasting, a single dose of this compound, dissolved or suspended in a suitable vehicle, is administered orally via gavage.

-

Observation: Animals are observed for signs of toxicity and mortality for a period of at least 14 days. Body weights are recorded periodically.

-

Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy to identify any pathological changes.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods based on the mortality data.

Aquatic Toxicity Testing

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemicals to aquatic organisms.

1. Fish, Acute Toxicity Test (OECD Test Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.

Experimental Workflow for Fish Acute Toxicity Test (OECD 203)

Caption: Workflow for a fish acute toxicity test following OECD Guideline 203.

2. Daphnia sp., Acute Immobilisation Test (OECD Test Guideline 202)

This test evaluates the concentration of a substance that causes immobilization in 50% of a Daphnia magna population over a 48-hour period.

Experimental Workflow for Daphnia Acute Immobilisation Test (OECD 202)

Caption: Workflow for a Daphnia sp. acute immobilisation test as per OECD Guideline 202.

Mechanism of Action

This compound, like other organochlorine insecticides, primarily acts as a neurotoxin. The main mechanism of action involves the disruption of normal nerve function by interfering with ion channels.

Neurotoxic Signaling Pathway

Organochlorine insecticides are known to target voltage-gated sodium channels and GABA-A receptors in the nervous system.

-

Voltage-Gated Sodium Channels: this compound is believed to prolong the opening of sodium channels in nerve cell membranes. This leads to a continuous influx of sodium ions, causing repetitive nerve discharges and resulting in a state of hyperexcitability.

-

GABA-A Receptors: Some organochlorines can also act as non-competitive antagonists of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. By blocking the chloride ion channel of this receptor, they inhibit the hyperpolarizing effect of GABA, leading to convulsions.

Proposed Signaling Pathway for this compound Neurotoxicity

Caption: Proposed mechanism of neurotoxicity for this compound, targeting ion channels.

Environmental Fate

This compound is a persistent organic pollutant. Key environmental fate characteristics include:

-

Soil: It is expected to be immobile in soil due to its high estimated organic carbon-water partition coefficient (Koc).

-

Water: In aquatic environments, this compound is expected to adsorb to suspended solids and sediment. It has a very high potential for bioconcentration in aquatic organisms.

-

Atmosphere: The atmospheric half-life of this compound is estimated to be about 1.1 days.

Conclusion

The available data on this compound indicate that it has low acute oral toxicity but raises concerns regarding its potential carcinogenicity and high ecotoxicity, particularly to aquatic organisms. Its persistence in the environment and potential for bioaccumulation are significant factors that led to its discontinuation. The primary mechanism of toxicity is through the disruption of neuronal signaling. This guide provides a consolidated resource of the key toxicological and ecotoxicological information on this compound for the scientific community.

References

Carcinogenicity of Perthane in Animal Models: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available data on the carcinogenicity of Perthane (1,1-dichloro-2,2-bis(p-ethylphenyl)ethane), an organochlorine insecticide. The core of this document is built upon the findings of a pivotal long-term bioassay conducted by the National Cancer Institute (NCI). This guide is intended to serve as a comprehensive resource, presenting detailed experimental methodologies and quantitative data to inform future research and risk assessment.

Executive Summary

This compound has been evaluated for its carcinogenic potential in both rats and mice. The primary study, a 1979 NCI bioassay, found no evidence of carcinogenicity in male or female Osborne-Mendel rats, nor in male B6C3F1 mice. However, the study did find equivocal evidence of carcinogenicity in female B6C3F1 mice , based on an increased incidence of hepatocellular adenomas and carcinomas.[1][2] These findings suggest a potential species- and sex-specific carcinogenic effect of this compound on the liver in mice.

Key Carcinogenicity Study: NCI Bioassay (1979)

The most definitive data on this compound's carcinogenicity comes from the NCI Technical Report Series No. 156, "Bioassay of p,p'-Ethyl-DDD for Possible Carcinogenicity".

Experimental Protocol

A chronic dietary exposure study was conducted in Osborne-Mendel rats and B6C3F1 mice of both sexes. The experimental design is summarized below.

Experimental Workflow for NCI this compound Bioassay

Caption: Workflow of the 1979 NCI this compound carcinogenicity bioassay in rats and mice.

-

Animal Models :

-

Rats : Osborne-Mendel, 50 animals per sex per group.

-

Mice : B6C3F1, 50 animals per sex per group.

-

-

Administration Route : this compound was administered in the diet.

-

Dose Levels (Time-Weighted Average) :

-

Male Rats : Control, 2,500 ppm, 5,000 ppm.

-

Female Rats : Control, 2,500 ppm, 5,000 ppm.

-

Male Mice : Control, 1,000 ppm, 2,000 ppm.

-

Female Mice : Control, 2,500 ppm, 5,000 ppm.

-

-

Study Duration :

-

Dosing Period : 78 weeks for all groups.

-

Observation Period :

-

Rats: 28-31 weeks post-dosing.

-

Mice: 13 weeks post-dosing.

-

-

-

Endpoint Analysis : All animals were subjected to a complete necropsy and histopathological examination of major tissues and organs.

Quantitative Data and Findings

The study concluded that under the conditions of the bioassay, this compound was not carcinogenic for Osborne-Mendel rats or male B6C3F1 mice. For female B6C3F1 mice, the evidence was considered equivocal.

Carcinogenicity in Rats

There were no statistically significant increases in the incidence of any tumor at any site in male or female rats receiving this compound compared to control groups.

Table 1: Tumor Incidence in Osborne-Mendel Rats Exposed to this compound in the Diet for 78 Weeks

| Sex | Dose Level (ppm) | Number of Animals | All Tumors | Malignant Tumors |

|---|---|---|---|---|

| Male | Control | 50 | 29 | 15 |

| 2,500 | 50 | 28 | 13 | |

| 5,000 | 50 | 25 | 11 | |

| Female | Control | 50 | 38 | 24 |

| 2,500 | 50 | 35 | 21 |

| | 5,000 | 50 | 32 | 19 |

Data adapted from NCI Technical Report Series No. 156, 1979.

Carcinogenicity in Mice

Table 2: Incidence of Liver Tumors in B6C3F1 Mice Exposed to this compound in the Diet for 78 Weeks

| Sex | Dose Level (ppm) | Number of Animals | Hepatocellular Adenoma | Hepatocellular Carcinoma | Combined Adenoma & Carcinoma |

|---|---|---|---|---|---|

| Male | Control | 50 | 5 | 3 | 8 |

| 1,000 | 50 | 6 | 4 | 10 | |

| 2,000 | 50 | 4 | 5 | 9 | |

| Female | Control | 49 | 0 | 1 | 1 |

| 2,500 | 48 | 3 | 1 | 4 |

| | 5,000 | 47 | 5 | 1 | 6 |

Data adapted from NCI Technical Report Series No. 156, 1979.

Discussion and Conclusion

The NCI bioassay provides the most substantial evidence regarding the carcinogenic potential of this compound. The findings point towards a lack of carcinogenic activity in rats and male mice at the doses tested. The equivocal evidence in female mice, characterized by an increase in benign and malignant liver tumors, suggests a potential for weak carcinogenic activity in this specific sex and species. The mechanism for this potential hepatocarcinogenicity is unknown, and no studies on the signaling pathways affected by this compound were identified.